N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a fused bicyclic core (pyrimido[5,4-b]indole) with a 4-oxo group and a 3-(4-methoxybenzyl) substituent. The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the chloro substituent could influence target binding via hydrophobic or van der Waals interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3/c1-17-4-11-24-22(12-17)26-27(33(24)15-25(34)31-23-13-20(29)8-5-18(23)2)28(35)32(16-30-26)14-19-6-9-21(36-3)10-7-19/h4-13,16H,14-15H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUETMRAHAWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chloro-methylphenyl group : This moiety may contribute to the compound's lipophilicity and biological interaction capabilities.
- Pyrimido-indole core : Known for its pharmacological properties, this structure is often associated with anti-cancer activity.
- Methoxybenzyl substituent : This group may enhance solubility and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 365.86 g/mol.
Anti-Cancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : Compounds related to the pyrimido[5,4-b]indole framework have shown promising results against breast cancer (MCF7) and lung cancer (A549) cell lines. For example, derivatives of indole compounds have demonstrated IC50 values ranging from 0.28 µM to 3.79 µM against these cell lines, indicating substantial anti-cancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 0.28 |
| B | A549 | 0.39 |
| C | HCT116 | 0.46 |
The proposed mechanisms by which N-(5-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Autophagy Induction : Some studies suggest that related compounds can induce autophagy, a process that can lead to cell death in cancer cells without triggering apoptosis .
Anti-Inflammatory Activity
In addition to its anti-cancer properties, the compound's structural features suggest potential anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit inflammatory mediators such as TNF-alpha and IL-6 in various models.
Case Studies
- Study on MCF7 Cells : A recent study demonstrated that a derivative similar to this compound exhibited an IC50 of 1.88 µM against MCF7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment .
- In Vivo Studies : Animal models treated with similar pyrimido-indole derivatives showed reduced tumor sizes compared to control groups, indicating effective in vivo anti-cancer activity .
Comparison with Similar Compounds
Table 1: Comparison of Indole Derivatives
| Compound ID | Substituent on Acetamide | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|---|
| 10j | 3-Chloro-4-fluorophenyl | 192–194 | 8 | Halogen-rich; high polarity |
| 10k | Naphthalen-1-yl | 175–176 | 6 | Bulky aromatic; low solubility |
| 10l | 4-Nitrophenyl | 190–191 | 14 | Electron-withdrawing nitro group |
| 10m | Pyridin-2-yl | 153–154 | 17 | Heteroaromatic; potential H-bonding |
Key Observations :
- The target compound’s pyrimidoindole core likely confers greater planarity and π-π stacking capability compared to the monocyclic indole analogs .
- The 4-methoxybenzyl group in the target compound may improve metabolic stability relative to the 4-chlorobenzoyl group in 10j–10m, which could be prone to hydrolysis.
- The 5-chloro-2-methylphenyl acetamide substituent in the target compound balances steric bulk and lipophilicity, contrasting with the polar nitro group in 10l or the π-excessive naphthyl group in 10k .
Pyrimido[5,4-b]indole Derivatives ()
Compound 2 () contains a sulfonylacetamide side chain and a cyclohexyl group, while 3 features a sulfinyl variant. Both lack the 4-methoxybenzyl substituent present in the target compound.
Compound N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H-pyrimido[5,4-b]indol-5-yl}acetamide () shares the pyrimidoindole core but replaces the 4-methoxybenzyl group with a 3-methyl-1,2,4-oxadiazole moiety. Oxadiazoles are known to enhance metabolic stability and mimic peptide bonds, suggesting divergent pharmacokinetic profiles compared to the target compound .
Substitution Pattern and Bioactivity Trends
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxybenzyl group in the target compound may enhance solubility and membrane permeability relative to electron-withdrawing groups (e.g., nitro in 10l ).
- Halogen Effects : The 5-chloro substituent in the target compound’s phenyl group parallels the chloro/fluoro motifs in 10j , which are associated with improved target affinity in Bcl-2/Mcl-1 inhibitors .
- Heteroaromatic Substitutents : The pyridin-2-yl group in 10m and oxadiazole in ’s compound suggest tunable H-bonding and π-stacking interactions, whereas the target compound’s 4-methoxybenzyl group prioritizes hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
